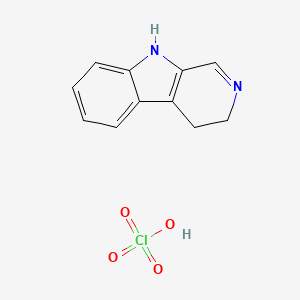

4,9-dihydro-3H-beta-carboline

Description

Contextualization within the Broader Beta-Carboline Alkaloid Family

The β-carbolines are a large group of natural and synthetic indole (B1671886) alkaloids that share a common tricyclic pyrido[3,4-b]indole ring structure. wikipedia.organalis.com.mymdpi.com This structural framework is derived from the amino acid tryptophan or its derivative, tryptamine (B22526). wikipedia.org The diversity within the β-carboline family arises from the degree of saturation in the six-membered nitrogen-containing ring and the nature of various substituents. wikipedia.organalis.com.mynih.gov

Based on the saturation of the pyridine (B92270) ring, β-carbolines are classified into three main groups:

β-carbolines (fully aromatic): These possess a fully unsaturated pyridine ring. Norharman is the parent compound of this group. wikipedia.org

Dihydro-β-carbolines (partially saturated): These have one double bond in the pyridine ring. 4,9-Dihydro-3H-beta-carboline belongs to this category. analis.com.mynih.gov

Tetrahydro-β-carbolines (fully saturated): The pyridine ring in these compounds is fully saturated. analis.com.mynih.gov

The partially saturated nature of this compound imparts distinct chemical properties and reactivity compared to its fully aromatic or saturated counterparts, making it a valuable intermediate in chemical synthesis and a subject of photophysical studies. acs.orgcardiff.ac.uk

Historical Perspectives on the Discovery and Initial Academic Characterization of Dihydro-beta-carbolines

The study of β-carbolines has a rich history, with harmine (B1663883), a β-carboline alkaloid, first being isolated from the seeds of Peganum harmala. mdpi.com The initial academic focus was largely on the fully aromatic and tetrahydro-β-carboline derivatives due to their pronounced biological activities. wikipedia.org

The characterization of dihydro-β-carbolines, including the this compound scaffold, has been advanced through various synthetic methodologies. A common and historically significant method for synthesizing the core structure of β-carbolines is the Pictet-Spengler reaction, which involves the condensation of a tryptamine with an aldehyde or ketone. nih.govsemanticscholar.org Subsequent oxidation of the resulting tetrahydro-β-carboline can yield dihydro-β-carbolines. nih.gov Modern synthetic approaches, such as copper-catalyzed oxidation of 3,4-dihydro-β-carbolines, have provided efficient routes to these compounds. acs.org

Early academic work focused on the isolation of these compounds from natural sources and the elucidation of their structures. oup.com With the advent of modern spectroscopic techniques, detailed characterization of dihydro-β-carbolines became more accessible, paving the way for more in-depth investigations into their chemical and physical properties. cardiff.ac.uk

Current Academic Research Significance and Interdisciplinary Relevance of this compound

The academic significance of this compound and its derivatives spans several scientific fields, underscoring its interdisciplinary relevance.

In Chemistry:

Synthetic Intermediate: The this compound framework serves as a versatile building block for the synthesis of more complex heterocyclic compounds and substituted β-carbolines. researchgate.net For instance, it can be a precursor to fully aromatic β-carbolines through oxidation. acs.org

Photophysics: The unique electronic structure of dihydro-β-carbolines leads to interesting photophysical properties, including fluorescence. acs.orgcardiff.ac.uk Research in this area explores their potential as fluorophores and photosensitizers. acs.org

In Biology and Pharmacology:

Biological Activity: While much of the pharmacological research has focused on fully aromatic and tetrahydro-β-carbolines, dihydro-β-carbolines are also recognized for their biological potential. oup.com Studies have investigated their antioxidant, antimicrobial, and antitumor activities. oup.com

Transporter Interactions: Research has shown that certain β-carbolines, including a methylated derivative of this compound, can interact with human organic cation transporters (hOCTs), which are important for the disposition of various drugs and endogenous compounds. nih.govresearchgate.net

In Materials Science:

Dyes and Pigments: The chromophoric nature of the β-carboline system suggests potential applications in the development of dyes and pigments.

The ongoing academic interest in this compound is driven by its unique chemical structure, which allows for a wide range of chemical modifications and gives rise to diverse physical and biological properties. mdpi.com

Table of Chemical Compounds

| Compound Name | Other Names |

| This compound | 3,4-Dihydro-β-carboline |

| 6-Bromo-4,9-dihydro-3H-beta-carboline | - |

| 5-Benzyloxy-4,9-dihydro-3H-beta-carboline | - |

| 2,9-Dimethyl-4,9-dihydro-3H-β-carbolinium | - |

| Harmaline (B1672942) | 7-methoxy-1-methyl-4,9-dihydro-3H-β-carboline |

| Harmane | 1-methyl-9H-pyrido[3,4-b]indole |

| Harmine | 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole |

| Harmalol (B191368) | 4,9-dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol |

| Norharman | 9H-Pyrido[3,4-b]indole, β-Carboline |

| Tryptamine | - |

| Tryptophan | - |

| 6-Hydroxymetatacarboline D | - |

| Manzamine A | - |

Interactive Data Table: Properties of Selected Beta-Carbolines

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H11ClN2O4 |

|---|---|

Molecular Weight |

270.67 g/mol |

IUPAC Name |

4,9-dihydro-3H-pyrido[3,4-b]indole;perchloric acid |

InChI |

InChI=1S/C11H10N2.ClHO4/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;2-1(3,4)5/h1-4,7,13H,5-6H2;(H,2,3,4,5) |

InChI Key |

JHMDOFLXOBNLRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=C1C3=CC=CC=C3N2.OCl(=O)(=O)=O |

solubility |

>40.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Structural Analysis and Isomerism of 4,9 Dihydro 3h Beta Carboline

Detailed Examination of the Pyrido[3,4-b]indole Core Ring System

The foundational structure of all β-carbolines is the pyrido[3,4-b]indole ring system. mdpi.com This tricyclic scaffold is formed by the fusion of an indole (B1671886) ring system with a pyridine (B92270) ring. The indole itself is a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. In the β-carboline arrangement, the pyridine ring is fused at positions 3 and 4 of the indole nucleus. This fusion creates a rigid, largely planar structure that is the basis for a wide array of natural and synthetic compounds. The systematic numbering of the β-carboline skeleton is crucial for identifying the location of substituents and variations in saturation.

The pyrido[3,4-b]indole core is categorized under the broader class of carbolines, which includes α-carbolines (pyrido[2,3-b]indole) and γ-carbolines (pyrido[4,3-b]indole), each differing by the fusion points of the pyridine ring to the indole moiety. hmdb.cauib.no

Delineation of Positional and Saturation Isomerism within the Dihydro-beta-carboline Class

The term "dihydro-beta-carboline" indicates that the tricyclic system is partially saturated, containing one double bond in the pyridine ring, as compared to the fully aromatic β-carboline and the fully saturated tetrahydro-β-carboline. researchgate.net This partial saturation gives rise to several isomers.

Saturation Isomerism: The β-carboline family can be classified by the degree of hydrogenation of the pyridine ring:

β-Carboline (9H-pyrido[3,4-b]indole): The fully aromatic parent structure.

Dihydro-β-carboline: A partially saturated form with one double bond in the pyridine ring.

Tetrahydro-β-carboline: The fully saturated form of the pyridine ring.

Positional Isomerism: Within the dihydro-β-carboline class, positional isomers are possible, depending on the location of the remaining double bond and the saturated carbons in the pyridine ring. The specific compound, 4,9-dihydro-3H-beta-carboline, indicates that the saturation is at positions 1, 2, and 3, with the "3H" signifying two hydrogen atoms at position 3. The double bond in the pyridine ring is between N-2 and C-1. Another common and well-studied isomer is 3,4-dihydro-β-carboline, where the double bond is between N-2 and C-1, and saturation is at positions 3 and 4. These intermediates are often formed during the biosynthesis or chemical synthesis of β-carbolines. acs.orgnih.gov

| Isomer Class | Systematic Name | Key Structural Feature |

|---|---|---|

| Aromatic | β-Carboline | Fully conjugated pyridine ring |

| Dihydro | This compound | Partially saturated pyridine ring (double bond at N2-C1) |

| Dihydro | 3,4-Dihydro-β-carboline | Partially saturated pyridine ring (double bond at N2-C1) |

| Tetrahydro | Tetrahydro-β-carboline (THBC) | Fully saturated pyridine ring |

Conformational Landscape and Stereochemical Considerations in this compound Derivatives

The three-dimensional structure of this compound and its derivatives is influenced by the non-planar nature of the dihydropyridine (B1217469) ring.

Conformational Landscape: Unlike the planar, aromatic β-carboline ring, the partially saturated ring in dihydro-β-carbolines adopts a non-planar conformation. In the closely related tetrahydro-β-carbolines, the saturated six-membered ring typically adopts a half-chair conformation. researchgate.net It is expected that the dihydropyridine ring in this compound would also adopt a similar puckered conformation to minimize steric strain. This conformational flexibility can be a significant factor in how derivatives of this scaffold interact with biological targets.

Stereochemical Considerations: The introduction of substituents onto the this compound scaffold can lead to the formation of stereocenters, resulting in stereoisomers.

Chirality: If a substituent is placed at a saturated carbon atom such as C-1 or C-3, that carbon can become a chiral center. For example, in 1-substituted derivatives, the C-1 atom is chiral, leading to the possibility of two enantiomers (R and S).

Diastereomers: In derivatives with multiple substituents, two or more chiral centers can exist. This can result in the formation of diastereomers (e.g., cis and trans isomers), which have different spatial arrangements and, consequently, distinct physical and biological properties. The stereochemistry of tetrahydro-β-carboline derivatives, particularly those substituted at C-1 and C-3, has been extensively studied, revealing how the relative orientation of substituents impacts their activity. unimi.itnih.gov These principles are directly applicable to substituted this compound derivatives.

Exploration of Tautomerism and Charge States of the this compound Scaffold

The electronic nature of the this compound scaffold allows for tautomerism and the existence of various charge states depending on the chemical environment.

Tautomerism: The this compound structure contains an imine (C=N) functional group within its dihydropyridine ring. This allows for the possibility of imine-enamine tautomerism. The imine form can equilibrate with its enamine tautomer, where the double bond shifts and a proton moves from the adjacent carbon to the nitrogen atom. This tautomerism is a key mechanistic step in the formation and reactivity of β-carbolines, particularly in reactions involving intermediates like 3,4-dihydro-β-carboline-3-carboxylic acids. acs.orgnih.gov

Charge States: The nitrogen atoms in the pyrido[3,4-b]indole ring system can gain or lose protons, leading to different charge states depending on the pH of the surrounding medium. mdpi.com

Natural Biogenesis and Precursor Incorporation Studies

Endogenous Formation Pathways within Biological Systems

Beta-carbolines, including their dihydro- and tetrahydro- forms, have been detected in mammalian tissues and fluids, suggesting their endogenous production. maps.orgnih.gov The formation is believed to arise from the condensation of endogenous tryptamines, such as serotonin (B10506) and tryptamine (B22526) itself, with aldehydes or α-keto acids. maps.orgnih.govresearchgate.net This process, known as the Pictet-Spengler reaction, is a fundamental pathway for the synthesis of these compounds in the body. acs.orgljmu.ac.uk While the fully aromatic beta-carbolines like harman (B1672943) and norharman are more commonly studied, their formation often proceeds through tetrahydro-β-carboline precursors. researchgate.net The subsequent oxidation of these tetrahydro-β-carbolines can lead to the formation of dihydro-β-carbolines and ultimately the fully aromatic species. ljmu.ac.uk

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, can also contribute to the formation of β-carbolines. mdpi.comumons.ac.be Products of this reaction, such as aldehydes formed from Strecker degradation, can condense with tryptamine to form β-carboline structures. mdpi.com

Elucidation of Biosynthetic Routes in Plants and Marine Organisms

The biosynthesis of beta-carbolines is widespread in both the plant and marine kingdoms, where they constitute a large family of indole (B1671886) alkaloids. ljmu.ac.ukresearchgate.netnih.gov

The primary building blocks for beta-carbolines in nature are the amino acid L-tryptophan and its decarboxylated derivative, tryptamine. acs.orgnih.govacs.org The biosynthesis is initiated by the Pictet-Spengler reaction, a cyclization reaction between a tryptamine derivative and an aldehyde or α-keto acid. acs.orgljmu.ac.ukmdpi.com This reaction is a cornerstone in the formation of the tricyclic β-carboline core. ljmu.ac.uk

In plants, a well-studied example is the reaction of tryptamine with the iridoid glucoside secologanin, catalyzed by the enzyme strictosidine (B192452) synthase, to form strictosidine, a tetrahydro-β-carboline that serves as a precursor to a multitude of complex indole alkaloids. nih.gov In marine organisms, similar pathways exist, leading to the production of a diverse array of β-carboline alkaloids, such as the marinacarbolines. mdpi.comnih.gov The initial product of the Pictet-Spengler reaction is a tetrahydro-β-carboline, which can then be oxidized to a 3,4-dihydro-β-carboline and subsequently to a fully aromatic β-carboline. ljmu.ac.uk

Recent research has highlighted the role of α-dicarbonyl compounds, such as glyoxal, methylglyoxal, and 3-deoxyglucosone (B13542), in the formation of β-carbolines. acs.orgnih.govresearchgate.netnih.gov These reactive compounds, which can be generated in foods and in vivo, react with L-tryptophan to form various β-carboline derivatives. acs.orgnih.govnih.gov The proposed mechanism involves the reaction of L-tryptophan with the α-dicarbonyl compound, which can then cyclize to form a 3,4-dihydro-β-carboline-3-carboxylic acid intermediate. researchgate.net This intermediate can then be oxidized and decarboxylated to yield the aromatic β-carboline. acs.orgnih.govresearchgate.net The formation of these α-dicarbonyl-derived β-carbolines is favored under acidic conditions and at elevated temperatures. acs.orgnih.govnih.gov

While the primary focus is often on tryptophan and tryptamine, some studies have explored the involvement of other amino acids. For instance, a biomimetic one-pot synthesis of β-carbolines has been reported using tryptophan derivatives and a second amino acid, highlighting the potential for varied biosynthetic pathways. ljmu.ac.uk

Identification of Key Enzymatic Catalysis in Dihydro-beta-carboline Biogenesis

The biosynthesis of dihydro-β-carbolines is not solely a series of spontaneous chemical reactions but is often guided and accelerated by specific enzymes. In the biosynthesis of the antitumor agent streptonigrin, a flavoprotein called StnP2 has been identified to catalyze the dehydrogenation of a tetrahydro-β-carboline (THβC) to generate a 3,4-dihydro-β-carboline (DHβC). researchgate.net This DHβC then undergoes a spontaneous dehydrogenation to form the final β-carboline structure. researchgate.net

In microorganisms, the enzyme McbB from Marinactinospora thermotolerans is proposed to catalyze the Pictet-Spengler reaction between L-tryptophan and oxaloacetaldehyde to produce the β-carboline scaffold of marinacarbolines. nih.gov Structural and mutational studies of McbB have provided insights into its catalytic mechanism, confirming the role of a key glutamic acid residue in the active site. nih.gov

In plants, the enzyme strictosidine synthase is a well-characterized Pictet-Spenglerase that catalyzes the stereoselective condensation of tryptamine and secologanin. nih.govresearchgate.net While this enzyme primarily produces a tetrahydro-β-carboline, the subsequent enzymatic steps in the pathway can lead to the formation of dihydro-β-carboline intermediates. The study of these enzymes is crucial for understanding the precise control and diversity of β-carboline biosynthesis in nature.

Data Tables

Table 1: Precursors and Intermediates in 4,9-dihydro-3H-beta-carboline Biogenesis

| Compound Type | Specific Examples | Role in Biogenesis | References |

| Amino Acid Precursor | L-Tryptophan | Primary building block for the indole ring system. | acs.orgnih.govnih.gov |

| Indoleamine Precursor | Tryptamine, Serotonin | Condenses with aldehydes or α-keto acids in the Pictet-Spengler reaction. | maps.orgnih.govresearchgate.net |

| Aldehyde/Keto Acid | Formaldehyde, Acetaldehyde, Secologanin | Reacts with tryptamine derivatives to initiate cyclization. | researchgate.netnih.gov |

| Alpha-Dicarbonyl Compound | Glyoxal, Methylglyoxal, 3-Deoxyglucosone | Reacts with L-tryptophan to form β-carboline structures. | acs.orgnih.govnih.gov |

| Tetrahydro-β-carboline Intermediate | Tetrahydro-β-carboline-3-carboxylic acid, Strictosidine | Initial product of the Pictet-Spengler reaction; precursor to dihydro-β-carbolines. | acs.orgresearchgate.netnih.gov |

| Dihydro-β-carboline Intermediate | 3,4-dihydro-β-carboline-3-carboxylic acid | Formed from the cyclization of tryptophan with α-dicarbonyls or oxidation of tetrahydro-β-carbolines. | researchgate.netresearchgate.net |

Table 2: Key Enzymes in Dihydro-β-carboline Biogenesis

| Enzyme | Organism/System | Function | References |

| StnP2 | Streptonigrin Biosynthesis | Catalyzes the dehydrogenation of a tetrahydro-β-carboline to a 3,4-dihydro-β-carboline. | researchgate.net |

| McbB | Marinactinospora thermotolerans | Catalyzes the Pictet-Spengler reaction to form the β-carboline scaffold. | nih.gov |

| Strictosidine Synthase | Plants | Catalyzes the stereoselective Pictet-Spengler reaction between tryptamine and secologanin. | nih.govresearchgate.net |

Compound Names Mentioned in this Article

1,9-Dimethyl-4,9-dihydro-3H-beta-carboline nih.gov

2,9-dimethyl-4,9-dihydro-3H-β-carbolinium nih.gov

3,4-dihydro-β-carboline d-nb.info

3-deoxyglucosone acs.orgnih.govnih.gov

this compound

Glycine

Harman researchgate.net

Harmaline (B1672942) nih.govd-nb.info

L-Tryptophan acs.orgnih.govresearchgate.netnih.gov

Methylglyoxal acs.orgnih.govnih.gov

Norharman researchgate.net

Serotonin maps.org

Tryptamine

Advanced Synthetic Methodologies for 4,9 Dihydro 3h Beta Carboline and Its Analogs

Refined Classical Cyclization Reactions for Pyrido[3,4-b]indole Scaffolds

Classical methods for constructing the β-carboline framework, such as the Pictet-Spengler and Bischler-Napieralski reactions, remain cornerstones of synthetic strategy. ljmu.ac.uk Continuous research has led to significant refinements, improving their efficiency, scope, and mechanistic understanding.

Mechanistic Studies of Pictet-Spengler Reaction Modifications for Dihydro-beta-carbolines

The Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by cyclization, is a fundamental method for synthesizing tetrahydro-β-carbolines. rsc.org These can then be oxidized to the corresponding dihydro-β-carbolines. Mechanistic investigations have been pivotal in optimizing this reaction.

Recent studies have explored the role of various catalysts and reaction media. For instance, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a solvent and a catalyst has been shown to promote the reaction efficiently without the need for additional Brønsted or Lewis acids. rsc.org This method often yields clean products directly after solvent removal. rsc.org Gold(I) complexes have also emerged as effective catalysts, proceeding through a proposed mechanism involving auration of the indole (B1671886) ring. acs.org This catalytic approach allows the reaction to occur under mild conditions. acs.org

Computational studies, including density functional theory (DFT) calculations, have provided deeper insights into the reaction pathways. researchgate.net These studies have helped to elucidate the role of key intermediates, such as the spiroindolenine, in both catalytic and non-catalytic Pictet-Spengler reactions. researchgate.net Understanding these mechanistic nuances is crucial for designing more efficient and selective synthetic routes to 4,9-dihydro-3H-beta-carboline and its analogs.

A one-pot sequential synthesis method starting from L-tryptophan has been developed, involving a Pictet-Spengler reaction followed by oxidation with potassium dichromate (K2Cr2O7), to produce a series of β-carboline derivatives. researchgate.net

Table 1: Comparison of Catalysts in Pictet-Spengler Reactions

| Catalyst/Promoter | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Refluxing HFIP, no additional catalyst | Avoids Brønsted or Lewis acids, simple work-up | rsc.org |

| Gold(I) Complexes (e.g., Ph3PAuNTf2) | DCM, room temperature or below | Mild conditions, high selectivity | acs.org |

| Hydrochloric Acid | Reflux temperatures (80–110°C) | Classical and well-established method |

Optimization of Bischler-Napieralski Cyclization Variants for Dihydro-beta-carboline Formation

The Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of an N-acyl-β-arylethylamine, is another powerful tool for the synthesis of 3,4-dihydro-β-carbolines. ljmu.ac.uk Traditionally, this reaction requires harsh conditions, such as high temperatures and strong dehydrating agents like phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA). researchgate.net

Recent optimizations have focused on developing milder and more efficient protocols. For instance, the use of Movassaghi's conditions, which employ triflic anhydride (B1165640) (Tf2O) and 2-chloropyridine (B119429) at low temperatures, has proven effective for the cyclization of amides to form 1,3-diaryl-3,4-dihydro-β-carbolines. nih.govacs.org Another approach utilizes InCl3 and trifluoroacetic acid (TFA) as co-catalysts in acetonitrile (B52724), enabling a one-pot synthesis from tryptamine and ketene (B1206846) S,S-acetals. ias.ac.in

The purity of the starting material has been shown to significantly impact the yield of the Bischler-Napieralski reaction. uib.no Studies have demonstrated a substantial increase in yield when a purified starting material is used compared to a telescoped (unpurified) method. uib.no Furthermore, reagents like 1-propanephosphonic acid cyclic anhydride (T3P®) have been successfully employed, representing a milder alternative to traditional dehydrating agents. researchgate.net

Table 2: Modern Reagents for Bischler-Napieralski Cyclization

| Reagent/Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|

| Tf2O, 2-chloropyridine | N-Acyl tryptamines | Mild conditions (-78 °C to rt), suitable for sensitive substrates | nih.govacs.org |

| InCl3, TFA | Tryptamine, ketene S,S-acetals | One-pot synthesis, good yields | ias.ac.in |

| 1-Propanephosphonic acid cyclic anhydride (T3P®) | Tryptamides | Mild, efficient, avoids harsh traditional reagents | researchgate.net |

Innovative Catalytic and Green Chemistry Approaches

In addition to refining classical methods, the development of novel catalytic systems and green chemistry approaches has opened new avenues for the synthesis of this compound and its analogs.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and they have been applied to the synthesis of the β-carboline core. These methods often involve the construction of the pyridine (B92270) ring onto an existing indole framework. For example, brominated β-carboline precursors can undergo various palladium-catalyzed reactions to introduce diverse substituents.

While direct palladium-catalyzed synthesis of the this compound core is less common, these methods are invaluable for the functionalization of pre-formed β-carboline systems. The development of ruthenium-catalyzed C-H functionalization has also been reported for the regioselective modification of β-carboline scaffolds. acs.org

Electrochemical Synthesis Techniques Utilizing Deep Eutectic Solvents

A novel and green approach for the synthesis of tetrahydro-β-carboline derivatives, which can be precursors to 4,9-dihydro-3H-beta-carbolines, involves the use of electrochemistry in deep eutectic solvents (DESs). nih.govhud.ac.uknih.gov This method offers several advantages, including reduced reaction times, elimination of hazardous catalysts and supporting electrolytes, and the use of non-flammable, green solvents. hud.ac.ukacs.org

In a typical procedure, a two-step, one-pot reaction is performed where tryptamine and an aldehyde are reacted in a DES at a constant current. nih.gov The DES, often a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, acts as the solvent, catalyst, and in situ electrolyte. hud.ac.ukacs.org This electrochemical method has been shown to be scalable, providing excellent yields on a gram scale. hud.ac.uk

Table 3: Electrochemical Synthesis of Tetrahydro-β-carboline Derivatives

| Reactants | Solvent/Electrolyte | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Tryptamine, various aldehydes | Deep Eutectic Solvents (e.g., Choline chloride/ethylene glycol) | Constant current (e.g., 20 mA), 80 °C | Green, atom-efficient, one-pot synthesis with high yields | nih.govhud.ac.ukacs.org |

Visible-Light-Induced Transformations for Dihydro-beta-carboline Synthesis

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool in organic synthesis. This approach has been applied to the synthesis of trifluoromethylated β-carbolines from tryptamine-derived isocyanides. acs.org The reaction proceeds via a radical-initiated dearomative annulation. acs.org

In a typical procedure, a tryptamine-derived isocyanide is reacted with a trifluoromethylating agent (e.g., Togni II reagent) in the presence of a base. acs.org Subsequent treatment with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) leads to the aromatic β-carboline product. acs.org While this specific example leads to the fully aromatic system, the intermediate steps involve dihydro-β-carboline-like structures, highlighting the potential of visible-light-induced transformations in this area. The development of photocatalytic methods for the direct synthesis of 4,9-dihydro-3H-beta-carbolines is an active area of research. rsc.org

Structure Activity Relationship Sar and Structural Determinants of Biological Function

Impact of Substituent Nature and Position on Molecular Interactions and Potency

The type and position of substituents on the 4,9-dihydro-3H-beta-carboline framework significantly dictate the molecule's potency and its interactions with biological targets. researchgate.net Studies have shown that the cytotoxic potency of beta-carboline derivatives can vary considerably depending on the nature of the substituent group. researchgate.net For instance, SAR analysis of certain beta-carboline-thiazolidinedione hybrids revealed that a substituent at the C1 position, particularly an electron-withdrawing group on an attached benzaldehyde (B42025) ring, resulted in better cytotoxic activity compared to electron-donating groups. crimsonpublishers.com

Influence of C1, C3, C6, and N9 Substitutions on the Bioactivity Profiles of this compound Derivatives

Modifications at specific positions on the this compound ring system have been systematically explored to understand their impact on bioactivity. mdpi.comresearchgate.net

C1 Substitution: The C1 position is a frequent target for modification. For certain derivatives, the presence of a phenyl ring at C1 substituted with electron-withdrawing groups like fluoro or methyl groups has been associated with potent cytotoxicity. crimsonpublishers.com The nature of the group at C1 can be a deciding factor in the compound's biological function, with research highlighting its importance in the antitumor activity of various beta-carboline derivatives. researchgate.netcrimsonpublishers.com

C3 Substitution: The C3 position is also critical for modulating activity. Previous studies have indicated that substituting the C3 position can alter the antifungal properties of the beta-carboline scaffold. mdpi.com In other contexts, substituents at position 3 have been shown to influence interactions with neurological targets, such as reducing the effects of benzodiazepines on GABA-A receptors. wikipedia.org A study on the herbicidal activity of novel beta-carboline derivatives found that activity was determined by the core structure and the specific substituents at positions 1 and 3. researchgate.net

C6 Substitution: Substitution on the A-ring, such as at the C6 position, can significantly influence the compound's properties. The introduction of a bromine atom at C6, creating 6-Bromo-4,9-dihydro-3H-beta-carboline, enhances the molecule's lipophilicity. This change is theorized to influence its binding affinity to biological targets. Furthermore, a 6-methoxy substituent has been observed to reverse a loss of binding affinity caused by methylation at the N9 position, demonstrating complex intramolecular interactions. acs.org

N9 Substitution: The indole (B1671886) nitrogen (N9) is another key site for modification. Methylation at N9 has been shown to reduce binding affinity to certain receptors by as much as tenfold in some series of compounds. acs.org However, this effect can be dependent on substitutions elsewhere in the molecule, as noted by the recovery of activity with a C6-methoxy group. acs.org Previous SAR studies have confirmed the influence of substituents at the N9 position on the fungicidal activity of beta-carboline derivatives. mdpi.com

Table 1: Effect of Substitutions on the Bioactivity of Beta-Carboline Derivatives

| Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| C1 | Electron-withdrawing group (e.g., on phenyl ring) | Enhanced cytotoxic activity | crimsonpublishers.com |

| C3 | Various substituted groups | Altered antifungal and herbicidal activity | mdpi.comresearchgate.net |

| C6 | Bromine | Enhanced lipophilicity, potentially influencing binding | |

| C6 | Methoxy (B1213986) group | Can restore binding affinity lost due to N9-methylation | acs.org |

| N9 | Methyl group | Reduced binding affinity in some analogs | acs.org |

Stereochemical Influence on Ligand-Target Recognition and Functional Outcomes

Stereochemistry, particularly at the C1 position, is a critical factor in the biological activity of carboline alkaloids. Although much of the detailed research has focused on the related 1,2,3,4-tetrahydro-beta-carbolines (THβCs), the principles are highly relevant to the dihydro scaffold. The C1 position in substituted derivatives is a stereocenter, and its spatial configuration can profoundly influence how the molecule docks with its biological target. nih.govlongdom.org

Comparative SAR Analysis with Fully Aromatic Beta-Carbolines and Tetrahydro-beta-carboline Analogs

The degree of saturation in the C-ring of the beta-carboline scaffold is a fundamental determinant of its biological activity, leading to distinct profiles for fully aromatic beta-carbolines (βCs), 3,4-dihydro-beta-carbolines (DHβCs), and 1,2,3,4-tetrahydro-beta-carbolines (THβCs). nih.govcrimsonpublishers.commdpi.com

Comparative studies have yielded nuanced results. In an investigation of interactions with human organic cation transporters, the saturation of the C3-C4 bond (comparing harmaline (B1672942), a DHβC, to harmine (B1663883), a βC) did not show a major effect on inhibitory potency. researchgate.net However, in a different study, dihydro-beta-carbolines demonstrated a more pronounced effect in inducing DNA strand breaks than their fully aromatic counterparts, though the aromatic versions were also active at higher concentrations. researchgate.net

A direct comparison of the cytotoxicity of 1,2,3,4-tetrahydro- and 3,4-dihydro-beta-carboline derivatives found an apparent lack of correlation, suggesting that the saturation state of the C-ring leads to distinct mechanisms of action or target interactions. researchgate.net Similarly, coumarin-beta-carboline hybrids showed that the fully aromatic beta-carboline derivative had better cytotoxic results than the corresponding tetrahydro-beta-carboline version. crimsonpublishers.com These findings underscore that the planarity and flexibility of the ring system—with aromatic βCs being planar, THβCs being more flexible, and DHβCs being intermediate—are critical factors in defining the structure-activity relationships for this class of compounds. nih.gov

Table 2: Classification of Beta-Carboline Scaffolds

| Scaffold Name | Abbreviation | C-Ring Saturation | Reference |

|---|---|---|---|

| Fully Aromatic Beta-Carboline | FAβC / βC | Unsaturated | crimsonpublishers.commdpi.com |

| 3,4-Dihydro-beta-carboline | DHβC | Partially Saturated | crimsonpublishers.commdpi.com |

Molecular and Cellular Mechanisms of Biological Action

Receptor Binding Dynamics and Specificity

The interaction of 4,9-dihydro-3H-beta-carboline and its derivatives with various neurotransmitter receptors is a key aspect of their biological activity. Research has particularly focused on their binding to serotonin (B10506) and benzodiazepine (B76468) receptors.

Serotonin Receptors:

A comprehensive study of a large series of β-carbolines revealed that they bind to 5-HT(2A) serotonin receptors with modest affinity. researchgate.net This affinity is highly dependent on the presence of ring substituents and the degree of saturation of the rings. researchgate.net For instance, while many β-carbolines show some affinity for 5-HT(2A) and 5-HT(2C) receptors, they generally display little to no affinity for 5-HT(1A) serotonin receptors. researchgate.net The binding affinities (Ki values) for a selection of β-carbolines at different serotonin receptor subtypes are presented in the table below.

| Compound | 5-HT(2A) Ki (nM) | 5-HT(2C) Ki (nM) | 5-HT(1A) Ki (nM) |

| Norharmane | >10,000 | >10,000 | >10,000 |

| Harmine (B1663883) | 990 | 1,510 | >10,000 |

| Harmaline (B1672942) | 5,010 | 9,430 | >10,000 |

| Tetrahydroharman | 1,430 | >10,000 | Not Reported |

Benzodiazepine Receptors:

With the exception of specific derivatives like β-CCM (methyl β-carboline-3-carboxylate), the majority of β-carbolines, including norharmane, exhibit little to no affinity for benzodiazepine receptors. researchgate.net Some synthetic derivatives, such as 3-ethoxy-beta-carboline, have been shown to bind with high affinity to benzodiazepine receptors, acting as partial inverse agonists. researchgate.net The stereoisomers of some tetrahydro-β-carboline derivatives have demonstrated differences in their ability to inhibit specific [3H]-flunitrazepam binding, indicating stereoselectivity at the benzodiazepine receptor. mdpi.com

Enzyme Inhibition and Modulation Kinetics

This compound and related compounds are well-documented inhibitors of several key enzymes, most notably monoamine oxidase (MAO) and various protein kinases.

Monoamine Oxidase (MAO):

Norharmane is a potent and reversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). medchemexpress.com The IC50 values for norharmane have been reported to be 6.5 µM for MAO-A and 4.7 µM for MAO-B. medchemexpress.com Studies on various β-carboline derivatives have shown that they are generally reversible and competitive inhibitors, with a selectivity for MAO-A. researchgate.net The inhibitory potency is influenced by substituents on the β-carboline structure, with 1-methyl and 7-methoxy groups generally increasing potency. researchgate.net For example, harmine is a highly potent inhibitor of MAO-A with a Ki value of 5 nM. researchgate.net The inhibition of MAO by these compounds can lead to a decrease in the breakdown of neurotransmitters like dopamine (B1211576). scispace.com

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-A Ki (nM) |

| Norharmane | 6.5 medchemexpress.com | 4.7 medchemexpress.com | 4,300 nih.gov |

| Harmine | Not Reported | Not Reported | 5 researchgate.net |

| Harmaline | Not Reported | Not Reported | 48 researchgate.net |

Kinase Pathways:

Recent research has identified β-carbolines, including harmine, as high-affinity inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Harmine was found to potently inhibit the direct phosphorylation of tau protein by DYRK1A with an IC50 of 0.7 µM. nih.gov This inhibition extends to other closely related kinases such as DYRK1B and DYRK2. nih.gov The inhibition of these kinases suggests a potential role for β-carbolines in modulating cellular processes regulated by these enzymes. nih.govnih.gov

Direct Molecular Target Engagement and Interaction Profiles

Beyond receptor binding and enzyme inhibition, this compound engages in direct molecular interactions with other crucial cellular components like nucleic acids and transporters.

Nucleic Acid Intercalation and Binding Studies

Norharmane has been shown to interact with DNA primarily through intercalation, a process where the planar β-carboline ring inserts itself between the base pairs of the DNA double helix. nih.gov This interaction leads to a significant quenching of norharmane's fluorescence and changes in its absorption spectrum. nih.gov Scatchard plot analysis from optical titration studies yielded a dissociation constant (Kd) of 2.2 x 10^-5 M for the binding of norharmane to DNA. nih.gov Furthermore, agarose (B213101) gel electrophoresis experiments demonstrated that norharmane causes an unwinding of the DNA double helix by approximately 17 degrees. nih.gov The binding affinity and the number of binding sites for norharmane and its methylated analog, harman (B1672943), are detailed in the table below.

| Compound | Dissociation Constant (Kd) (M) | Apparent Number of Binding Sites (per base pair) |

| Norharmane | 2.2 x 10-5 nih.gov | 0.13 nih.gov |

| Harman | 7.7 x 10-6 nih.gov | 0.12 nih.gov |

Organic Cation Transporter (OCT) Interaction Dynamics

β-carbolines, being structurally related to the neurotoxin MPP+, a known substrate of organic cation transporters (OCTs), have been investigated for their interaction with these transporters. Studies have shown that β-carbolines can potently inhibit human OCT2, with IC50 values in the sub-micromolar to low micromolar range. acs.org While norharmane itself was not identified as a transportable substrate, its charged derivative, norharmanium, is transported by hOCT1-3. acs.org The potent inhibition of hOCT2 by various β-carbolines raises the possibility of drug-drug interactions with medications that are eliminated by this transporter. acs.org The table below summarizes the inhibitory potency of several β-carbolines on hOCT2.

| Compound | hOCT2 IC50 (µM) |

| Harmaline | 0.50 ± 0.08 acs.org |

| Harman | 1.2 ± 0.1 acs.org |

| Norharman | 3.6 ± 0.4 acs.org |

| Harmine | 4.3 ± 0.5 acs.org |

Intracellular Signaling Pathway Perturbations

The biological effects of this compound and its analogs are also mediated through the modulation of key intracellular signaling pathways, including the PI3K/Akt and MAPK pathways.

PI3K/Akt Pathway:

β-carboline alkaloids have been shown to regulate the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is crucial for cell survival, proliferation, and growth. nih.gov In some cancer cell lines, β-carboline alkaloids have been observed to reduce the expression of key proteins in this pathway, such as FAK, PI3K, AKT, and mTOR, at both the protein and mRNA levels. ucsd.edu This inhibition of the PI3K/Akt pathway is often associated with the induction of apoptosis. ucsd.edu

MAPK Pathways:

While direct studies on the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are limited, related β-carbolines have been implicated in modulating these pathways. The balance between the pro-survival ERK pathway and the stress-activated JNK and p38 pathways can be critical in determining cell fate. nih.gov For instance, in some neuronal cell models, withdrawal of nerve growth factor leads to the activation of JNK and p38 and inhibition of ERK, culminating in apoptosis. nih.gov The ability of β-carbolines to influence upstream targets like kinases suggests they may indirectly perturb MAPK signaling.

Specific Cellular Responses and Modulations

The molecular interactions and pathway perturbations initiated by this compound culminate in distinct cellular responses, including the induction of apoptosis and modulation of neuronal activity.

Apoptosis Induction:

Several β-carboline derivatives have been shown to induce apoptosis in various cell types, particularly in cancer cells. researchgate.netsemanticscholar.org The induction of apoptosis by these compounds is often linked to the activation of the caspase family of proteases. researchgate.net For example, a synthetic β-carboline derivative, DH332, was found to trigger apoptosis by activating caspase-3 and caspase-8. nih.gov Another derivative, 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo), induces apoptosis in human neuroblastoma cells through a pathway involving the translocation of mitochondrial cytochrome c to the cytosol and the activation of caspase-3. semanticscholar.org This pro-apoptotic activity is also associated with the modulation of the PI3K/Akt signaling pathway. ucsd.edu

Neuronal Modulation:

β-carbolines can directly modulate the activity of neurons. For instance, norharmane has been shown to increase the firing rate of locus coeruleus (LC) neurons. nih.gov This stimulatory effect appears to be a direct action on the LC neurons. nih.gov Furthermore, by inhibiting MAO, norharmane can alter the levels of neurotransmitters like dopamine, leading to dose-dependent decreases in intracellular dopamine in midbrain neuronal cultures. scispace.com This modulation of neuronal activity and neurotransmitter levels underlies some of the central nervous system effects of β-carbolines.

Advanced Analytical and Computational Research Methodologies

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 4,9-dihydro-3H-beta-carboline derivatives. High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are at the forefront of these techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within a molecule. For derivatives of this compound, 1H and 13C NMR are routinely used to confirm the core structure and the position of various substituents. mdpi.comsamipubco.com For instance, in the analysis of 1-(3,4,5-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, 1H NMR signals can precisely identify the protons of the trimethoxyphenyl group and the tetrahydro-beta-carboline core, while 13C NMR confirms the carbon framework. nih.gov Specific chemical shifts and coupling constants observed in the spectra allow for the determination of the relative stereochemistry of substituents, which is crucial for understanding the molecule's three-dimensional shape. nih.gov

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the molecular formula. mdpi.comnih.gov Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. For example, the fragmentation of strictosamide (B192450) can produce a this compound fragment with a mass-to-charge ratio (m/z) of 171.0953, corresponding to the chemical formula C11H10N2. shimadzu.com.cnrroij.com Field desorption-mass spectrometry has also been employed to identify derivatives like 6-hydroxy-3,4-dihydro-beta-carboline. nih.gov

The following table summarizes representative NMR and MS data for a this compound derivative.

| Technique | Compound | Observed Data | Interpretation | Reference |

| 1H NMR | 1-(3,4,5-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | δ ppm: 3.00 (s, 1H); 3.12 (t, J = 7.8 Hz, 2H); 3.58 (t, J = 12.4 Hz, 2H); 3.74 (s, 9H); 5.59 (s, 1H); 6.75 (s, 1H); 7.05 (t, J = 7.1 Hz, 1H); 7.13 (t, J = 7.6 Hz, 1H); 7.32 (d, J = 8.1 Hz, 1H); 7.54 (d, J = 7.8 Hz, 1H); 10.89 (s, 1H) | Confirms the presence and connectivity of protons in the trimethoxyphenyl and tetrahydro-beta-carboline moieties. | nih.gov |

| 13C NMR | 1-(3,4,5-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | δ ppm: 18.20, 40.50, 56.04, 60.03, 107.15, 111.62, 118.28, 119.09, 122.04, 125.70, 128.41, 129.91, 136.59, 153.10 | Defines the carbon skeleton of the molecule. | nih.gov |

| HRMS (ESI) | 1-(3,4,5-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | m/z 339.1703 [M + H]+ | Confirms the molecular formula and weight of the compound. | nih.gov |

| MS/MS | Strictosamide | Parent ion [M+H]+ at m/z 499 produces a fragment at m/z 171 (this compound). | Indicates the presence of the this compound core within the larger molecule. | shimadzu.com.cnrroij.com |

High-Resolution Chromatographic and Electrophoretic Approaches for Separation and Analysis

The isolation and purification of this compound and its analogs from complex mixtures, such as natural product extracts or synthetic reaction products, rely on high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of these compounds. nih.gov Reversed-phase HPLC, often using C18 columns, is commonly employed to separate compounds based on their polarity. nih.gov For instance, the isolation of 6-hydroxy-3,4-dihydro-beta-carboline was achieved using a combination of Sephadex LH-20 gel chromatography, silica (B1680970) gel TLC, and reversed-phase HPLC. nih.gov In another application, the chromatographic separation of strictosamide metabolites, which can include the this compound moiety, was performed on a Thermo ODS column with a gradient elution of water and acetonitrile (B52724) containing formic acid. shimadzu.com.cn

Capillary Electrophoresis (CE) offers an alternative and powerful separation technique, particularly for charged or polar compounds. CE coupled with mass spectrometry (CE-MS) has been successfully used for the separation of a mixture of six beta-carboline alkaloids, including harmaline (B1672942) and harmalol (B191368), in under eight minutes. ebi.ac.uk This highlights the speed and efficiency of electrophoretic methods for analyzing these compounds.

The table below details typical chromatographic conditions used for the analysis of this compound-related compounds.

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

| HPLC | Thermo ODS (5 µm, 50 mm × 2.1 mm) | Gradient of water (0.02% HCOOH) and acetonitrile | Mass Spectrometry (Ion Trap-TOF) | Separation of strictosamide and its metabolites | shimadzu.com.cn |

| HPLC | Novapak C18 (5 µm, 150 mm × 3.9 mm) | Gradient of ammonium (B1175870) phosphate (B84403) buffer (pH 3) and acetonitrile | Diode Array Detector (DAD) and Fluorescence | Analysis of β-carboline formation from l-tryptophan | nih.gov |

| HPLC | Ultrabase C18 | Isocratic mixture of methanol, acetonitrile, and Na2HPO4 solution (pH 9.0) | Electrochemical Detection (CNT-GCE) | Quantification of β-carboline alkaloids in food and beverages | researchgate.net |

| CE | Uncoated fused-silica capillary | - | Ion-Trap Mass Spectrometry | Separation of harmala alkaloids | ebi.ac.uk |

Computational Chemistry and Quantum Mechanical Investigations

Computational methods provide deep insights into the electronic structure, reactivity, and interactions of this compound derivatives, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic properties of molecules. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G*, can predict the geometric and electronic properties of 1,3-diaryl-3,4-dihydro-beta-carbolines. nih.govacs.org These calculations help in understanding the stability and reactivity of different conformers and isomers. nih.gov Furthermore, DFT has been used to study the photoactive regions and photophysical properties of beta-carbolines, revealing similarities in the electronic structures between these compounds and neurotransmitters like serotonin (B10506). usp.br

Molecular Orbital Analysis (e.g., HOMO/LUMO) and Photophysical Property Elucidation

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic transitions and photophysical properties of molecules. The HOMO-LUMO energy gap, calculated using methods like DFT, provides an estimate of the excitation energy. nih.govacs.org For a series of 1,3-diaryl-3,4-dihydro-beta-carbolines, the calculated HOMO-LUMO energy gaps were found to be in the range of 3.93 to 4.26 eV, which is comparable to the values determined from UV-vis absorption spectra. nih.govacs.org This analysis can predict which derivatives will have higher or lower excitation energies, providing insights into their potential as fluorophores. nih.govacs.org

Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological targets over time. nih.gov For instance, MD simulations have been used to study the interaction of harmaline, a derivative of this compound, with human mitochondrial caseinolytic serine protease (hClpP). unict.it These simulations revealed that harmaline stabilizes within the binding pocket, forming key interactions such as π–π stacking and hydrogen bonds. unict.it By analyzing the trajectory of the ligand within the binding site, researchers can gain a detailed understanding of the binding mode and stability of the complex. nih.gov

In Silico Virtual Screening and Molecular Target Identification

In silico virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This approach was used to identify harmaline as a potential activator of hClpP through a structure-based virtual screening method called Fingerprints for Ligands and Proteins (FLAP). unict.it Virtual screening can be ligand-based, where known active compounds are used to find similar molecules, or structure-based, which relies on the three-dimensional structure of the target protein. semanticscholar.org This methodology accelerates the drug discovery process by prioritizing compounds for experimental testing. nih.govresearchgate.net

In Vitro Assay Development and Optimization for Mechanistic Biological Studies

The elucidation of the biological mechanisms of this compound and its derivatives relies heavily on the development and optimization of a diverse array of in vitro assays. These laboratory-based experiments, conducted in controlled environments using cells or tissues, are fundamental to identifying molecular targets, defining pathways, and quantifying biological activity. The β-carboline scaffold has been the subject of extensive investigation, leading to a sophisticated toolbox of assays designed to probe its effects on various biological systems, from individual enzymes to complex cellular processes. ontosight.ainih.gov

A primary focus of assay development has been to understand the neuropharmacological, antitumor, and antimicrobial properties of this class of compounds. ontosight.ai Methodologies range from high-throughput screening (HTS) of compound libraries to detailed mechanistic studies involving cytotoxicity evaluations, enzyme inhibition kinetics, and analysis of cellular responses like apoptosis and cell cycle arrest. nih.govresearchgate.net

Enzyme Inhibition Assays

A significant mechanism of action for many β-carbolines involves the inhibition of key enzymes. Assays designed to measure this inhibition are crucial for mechanistic understanding and drug development.

Monoamine Oxidase (MAO) Inhibition: this compound and its analogs are known inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neuroactive amines. nih.govwikipedia.org Assays to determine the inhibitory potency (typically expressed as IC₅₀ values) are well-established. These assays often involve incubating the enzyme with its substrate in the presence of the inhibitor and measuring the rate of product formation, frequently through fluorometric or radiometric methods. Harmaline, a methoxy (B1213986) derivative of this compound, is a well-characterized reversible inhibitor of MAO-A (RIMA). wikipedia.org

Other Enzyme Targets: Research has also focused on other enzymatic targets. Competitive binding assays and enzyme activity assays have been developed to evaluate the inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. Additionally, assays for tyrosine kinases and CYP450 enzymes, such as CYP1A1, have been employed to understand the broader pharmacological profile of β-carboline derivatives. nih.gov For instance, harmaline has been shown to inhibit the carcinogen-activating enzyme CYP1A1 through both transcriptional and posttranslational mechanisms. nih.gov

Cytotoxicity and Antiproliferative Assays

To investigate the potential antitumor properties of the β-carboline scaffold, a variety of in vitro cytotoxicity assays are routinely employed. researchgate.net

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability and proliferation. nih.govresearchgate.net This assay measures the metabolic activity of living cells, providing IC₅₀ (half-maximal inhibitory concentration) values that quantify a compound's potency in inhibiting cell growth. Studies on β-carboline derivatives have used this assay across a wide range of human cancer cell lines. researchgate.net

Cell Line Screening: The development process often involves screening compounds against a panel of cancer cell lines to identify selective activity. researchgate.net For example, derivatives have been tested against lung (A549), cervical (HeLa), gastric (SGC-7901, BGC-823), liver (SMMC-7721, QGY-7701), and breast (MCF-7) cancer cells, as well as normal cell lines like human fibroblasts (MRC-5) to assess selectivity. researchgate.netnih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀) of a β-Carboline Derivative (Compound 1-3) Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) researchgate.net |

|---|---|---|

| 3LL | Lewis Lung Carcinoma | 7.79 |

| MCF-7 | Breast Adenocarcinoma | 5.75 |

| BGC-823 | Gastric Cancer | 3.53 |

| QGY-7701 | Hepatocellular Carcinoma | 4.02 |

Cell-Based Mechanistic Assays

Beyond simple cytotoxicity, specific assays are developed to dissect the cellular mechanisms responsible for the observed effects.

Cell Cycle Analysis: Flow cytometry using DNA-staining dyes like propidium (B1200493) iodide (PI) is a powerful technique to determine how a compound affects cell cycle progression. Researchers have used this method to show that certain β-carboline derivatives can induce cell cycle arrest at specific phases (e.g., G2/M), preventing cancer cells from dividing. researchgate.net

Apoptosis Induction Assays: To confirm that cell death occurs via programmed apoptosis, various assays are optimized. These include methods to detect changes in mitochondrial membrane potential, the release of cytochrome C, and the expression levels of key regulatory proteins like those in the Bcl-2 family.

DNA Interaction and Other Mechanistic Assays

The ability of some β-carbolines to interact directly with DNA is a known mechanism of action. researcherslinks.com

DNA Binding Assays: Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and thermal denaturation studies are employed to confirm and characterize the binding of β-carbolines to DNA. These assays can reveal the mode of binding, such as intercalation between DNA base pairs. thegoodscentscompany.com

Larvicidal Bioassays: The insecticidal properties of related compounds like harmaline are evaluated using standardized bioassays. researchgate.netresearcherslinks.com For example, the World Health Organization (WHO) larval susceptibility test method is used to determine the lethal concentration (e.g., LC₅₀ and LC₉₀) of a compound against mosquito larvae, such as those of Aedes albopictus. researchgate.net

Table 2: Larvicidal Activity of Harmaline against 1st Instar Aedes albopictus Larvae

| Time After Treatment (hours) | LC₅₀ (mg/L) researchgate.net | LC₉₀ (mg/L) researchgate.net |

|---|---|---|

| 24 | 27.98 | 52.66 |

| 48 | 26.21 | 51.07 |

| 72 | 23.02 | 44.31 |

High-Throughput Screening (HTS): For novel applications, HTS assays have been developed. For instance, β-carboline derivatives were identified in a novel HTS assay designed to find small-molecule correctors of defective protein trafficking, highlighting the adaptability of assay development for this class of compounds.

Emerging Research Frontiers and Future Outlook

Design and Synthesis of Highly Selective and Potent Dihydro-beta-carboline Probes for Biological Research

The intrinsic properties of the 4,9-dihydro-3H-beta-carboline scaffold make it an attractive platform for the design of biological probes. Researchers are focusing on synthesizing derivatives with unique photophysical properties, such as fluorescence, to serve as imaging agents and sensors. nih.gov

A key strategy involves the multi-step synthesis of 1,3-diaryl-3,4-dihydro-β-carbolines. nih.govacs.org These compounds are designed with rigid and twisted structures to enhance their optical properties. nih.govnih.gov The synthesis often involves leveraging 2-azaallyl anions to construct the core structure with aryl substitutions at both the C1 and C3 positions. acs.org Subsequent modifications, such as altering the substituent on the indole (B1671886) nitrogen, can further tune the molecule's emissive performance. acs.org

Recent studies have produced a range of novel 1,3-diaryl-DHBCs and their fully aromatic β-carboline counterparts, which exhibit strong fluorescence. nih.gov While the fully aromatic versions generally show stronger emission, the dihydro-β-carboline derivatives are also recognized for their potential as fluorophores. acs.org The development of boro-β-carbolines, which incorporate a difluoroboranyl group, represents another innovative approach to creating new fluorescent dyes with favorable photophysical properties, including significant Stokes shifts, which are beneficial for imaging applications. rsc.orgcolab.ws

The photophysical characteristics of these newly synthesized probes are meticulously studied to evaluate their potential. For instance, the absorption and fluorescence properties of 1,3-diaryl substituted β-carbolines and their dihydro variants have been systematically investigated, revealing strong emission in the blue-violet region of the spectrum. nih.gov Computational methods, such as Density Functional Theory (DFT), are employed to understand the geometric, electronic, and optical properties of these molecules, providing insights that guide the design of more potent and selective probes. nih.gov

Photophysical Properties of Selected Fluorescent β-Carboline Derivatives

| Compound | Description | Max Emission Wavelength (λmax) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| N-Me-1-phenyl-β-carboline | Fully aromatic, N-methylated | 403 nm | 45% | nih.govacs.org |

| N-Me-1-(4-methoxyphenyl)-β-carboline | Fully aromatic, N-methylated with methoxyphenyl group | 407 nm | 62% | nih.govacs.org |

| N-H 1,3-diaryl-β-carbolines | Fully aromatic, N-H | 387–389 nm | up to 74% | nih.govacs.org |

Applications in Chemical Biology as Tools for Understanding Biological Processes

The unique structural and photophysical properties of 4,9-dihydro-3H-beta-carbolines are being harnessed for their application as tools in chemical biology. rsc.org Their ability to fluoresce allows them to be used in cellular imaging, while their capacity to interact with biological molecules makes them suitable for studying complex processes. rsc.org

DHβC derivatives like harmaline (B1672942) and harmalol (B191368) have been investigated for their photosensitizing properties and subcellular localization. d-nb.infonih.gov Understanding where these molecules accumulate within a cell (e.g., lysosomes or the endoplasmic reticulum) and how they behave when exposed to light is crucial for their use as biological probes. nih.gov Studies have shown that subtle structural differences, such as a methoxy (B1213986) group versus a hydroxyl substituent, can lead to distinct patterns of subcellular internalization and photosensitizing activity. d-nb.infonih.gov For example, upon photoexcitation, harmaline can induce DNA damage primarily through the oxidation of purines, while harmalol tends to cause single-strand breaks. d-nb.info This structure-dependent activity allows for the development of specific tools to probe DNA damage pathways.

Furthermore, fluorescent boro-β-carboline dyes have been successfully used for the specific labeling of antibodies, such as the anti-Her2 antibody trastuzumab. rsc.orgcolab.ws The resulting fluorescent conjugate serves as a valuable tool for labeling and imaging tumor cells in vitro using confocal microscopy and ex vivo with two-photon microscopy, demonstrating the practical application of these compounds in cancer research. rsc.orgcolab.ws The inherent ability of the β-carboline scaffold to serve as a foundation for fluorescent probes opens avenues for creating tools to investigate a wide range of biological phenomena, from protein interactions to cellular dynamics. rsc.org

Advancements in Sustainable and Eco-Friendly Synthetic Strategies for Dihydro-beta-carbolines

In line with the growing emphasis on green chemistry, significant efforts are being made to develop sustainable and eco-friendly methods for synthesizing dihydro-β-carboline derivatives. Traditional methods often rely on harsh reagents, expensive catalysts, and long reaction times. nih.govacs.org

A promising advancement is the use of electrochemistry (EC) in deep eutectic solvents (DESs). nih.govacs.orgnih.gov This novel approach offers a green and atom-efficient pathway for the synthesis of the closely related tetrahydro-β-carboline derivatives, a methodology applicable to the broader β-carboline family. nih.gov Electrochemistry eliminates the need for hazardous chemical catalysts and oxidizing agents by using an electron flow to drive the reaction. nih.govresearchgate.net Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, act simultaneously as catalysts, in situ electrolytes, and non-flammable green solvents. nih.govresearchgate.net

This electrochemical method has been optimized for a two-step, one-pot reaction, which significantly reduces reaction time, simplifies workup procedures, and minimizes solvent waste. nih.govacs.org The process typically involves the reaction of tryptamine (B22526) with an aromatic aldehyde in a DES, driven by a constant electrical current. nih.gov This method has proven to be scalable, affording excellent yields even in gram-scale reactions. nih.gov

Comparison of Synthetic Methods for β-Carboline Derivatives

| Parameter | Conventional Method in DES | Electrochemical Method in DES | Reference |

|---|---|---|---|

| Catalyst | None (DES acts as solvent/catalyst) | None (Electrochemically driven) | nih.govacs.org |

| Reagents | Tryptamine, Aldehyde | Tryptamine, Aldehyde | nih.govacs.org |

| Solvent | Deep Eutectic Solvent (DES) | Deep Eutectic Solvent (DES) | nih.govacs.org |

| Reaction Time | ~150 minutes | ~60 minutes | nih.govacs.org |

| Key Advantage | Use of green solvent | Faster, no hazardous catalysts, lower energy, atom-efficient | nih.govacs.orgresearchgate.net |

Other modern synthetic strategies include microwave-assisted one-pot protocols, which have been used to prepare substituted 3,4-dihydro-β-carbolines efficiently. nih.gov The classic Bischler-Napieralski reaction, an intramolecular cyclization of an acylated tryptamine derivative, remains a foundational method for generating the DHβC core structure, which can then be further modified. ljmu.ac.uk These advancements collectively contribute to making the synthesis of dihydro-β-carbolines more efficient, cost-effective, and environmentally benign.

Q & A

What are the key synthetic routes for preparing 4,9-dihydro-3H-beta-carboline derivatives, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound derivatives often involves Pictet-Spengler cyclization, photo-oxidation, or Grignard-mediated reactions. For example, photo-oxidation of 1-benzyl-4,9-dihydro-3H-beta-carbolines serves as a critical step in generating fascaplysin analogues, with UV light and oxygen as key reagents . Stereochemical control can be achieved by modulating solvent polarity, temperature, and catalysts. For instance, Grignard reagent additions to N,S-acetal intermediates yield tetrahydro-beta-carbolines with regioselectivity dependent on reaction time (0.2–0.5 hours) and reagent stoichiometry . Characterization via -NMR and IR spectroscopy is essential to confirm stereoisomer purity .

How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Discrepancies in biological data (e.g., antiplatelet vs. neuroactive effects) often arise from structural variations (e.g., substituents at positions 1, 3, or 7) or assay conditions. For example, 7-methoxy-1-methyl derivatives (e.g., harmaline) exhibit MAO inhibition, while carboxylated analogues (e.g., 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid) show anti-thrombotic activity . Researchers should:

- Compare scaffold modifications (e.g., ester vs. carboxyl groups) using SAR tables .

- Normalize assay protocols (e.g., platelet aggregation tests vs. receptor binding assays) .

- Validate findings with orthogonal methods (e.g., HPLC for purity, HRMS for molecular identity) .

What advanced methodologies are used to study the structure-activity relationships (SAR) of this compound derivatives?

SAR studies employ functionalization at key positions :

- Position 1 : Substitution with aryl/alkyl groups (e.g., 4-chlorophenyl) modulates receptor affinity. For example, methyl (1S,3S)-1-(4-chlorophenyl) derivatives exhibit distinct -NMR shifts correlating with 5-HT receptor binding .

- Position 3 : Carboxyl or ester groups enhance solubility and bioactivity. Piperazinedione derivatives synthesized via chloroacetyl chloride and ethylamine coupling show phosphodiesterase inhibition .

- Position 7 : Methoxy groups (as in harmaline) confer MAO-A selectivity .

Computational tools (e.g., molecular docking) and high-throughput screening validate these modifications .

How can researchers optimize yields in multi-step syntheses of this compound derivatives?

Yield optimization strategies include:

- Stepwise purification : Silica gel chromatography (e.g., CHCl/MeOH gradients) isolates intermediates with R values between 0.42–0.73 .

- Catalyst screening : TFA in thiophene carboxaldehyde reactions improves cyclization efficiency (50.3% yield) .

- Temperature control : Refluxing in methanol for 16 hours enhances imidazo[1’,5’:1,6]pyrido[3,4-b]indole formation (30% yield) .

- Byproduct analysis : LC-MS monitors unwanted adducts (e.g., dimerization products) .

What analytical techniques are critical for characterizing this compound derivatives, and how are data interpreted?

Key techniques include:

- -NMR : Distinguishes diastereomers via coupling constants (e.g., CHPh protons at δ 4.5–5.5 ppm) .

- HRMS : Confirms molecular formulas (e.g., CHNO for 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid) .

- IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm) in ester/carboxyl derivatives .

- HPLC : Quantifies purity (>95% for pharmacological assays) using C18 columns and TFA/water/acetonitrile gradients .

How do researchers address stability and storage challenges for this compound derivatives?

Instability issues (e.g., oxidation, hygroscopicity) are mitigated by:

- Storage conditions : 2–8°C in amber vials under nitrogen .

- Lyophilization : Freeze-drying carboxylated derivatives enhances shelf life .

- Protective groups : tert-Butyl esters stabilize acid-sensitive compounds during synthesis .

What are the emerging applications of this compound derivatives in neuropharmacology?

Recent studies highlight:

- Antidepressant potential : Tetrahydro-beta-carbolines modulate serotonin (5-HT) and dopamine receptors, validated via radioligand binding assays .

- Neuroprotection : 1-Methyl-4-phenyl derivatives reduce MPTP-induced dopamine depletion in murine models .

- MAO inhibition : Harmaline analogues (7-methoxy-1-methyl) show reversible MAO-A inhibition (IC < 1 µM) .

How can computational tools enhance the design of novel this compound derivatives?

Methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.